Alk5-IN-25

Cancer TGF-beta Signaling Kinase Inhibition

Substituting ALK5 inhibitors without validating isoform selectivity can confound TGF-β and BMP signaling studies. Alk5-IN-25 (EX-02) delivers ≤10 nM ALK5 inhibition with controlled ALK2 cross-reactivity (selectivity ratio ≤10). - Potency: IC50 ≤10 nM (cell-free) - Dual target: ALK5 + ALK2 - LogP 3.1, tPSA 90.9 Ų for easy formulation - Purity ≥98%

Molecular Formula C23H23FN8
Molecular Weight 430.5 g/mol
Cat. No. B12407024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlk5-IN-25
Molecular FormulaC23H23FN8
Molecular Weight430.5 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=C1N=NC=C2NC3=NC(=NC=C3)NC4=CC=C(C=C4)N5CCNCC5)F
InChIInChI=1S/C23H23FN8/c1-15-19(24)7-6-18-20(14-27-31-22(15)18)29-21-8-9-26-23(30-21)28-16-2-4-17(5-3-16)32-12-10-25-11-13-32/h2-9,14,25H,10-13H2,1H3,(H2,26,28,29,30,31)
InChIKeyOZKYCVQWMFRIMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Alk5-IN-25: Potent ALK5 Inhibitor for Cancer Research


Alk5-IN-25 (also designated compound EX-02) is a small-molecule inhibitor of Activin Receptor-Like Kinase 5 (ALK5/TGFβRI), a key serine/threonine kinase receptor in the transforming growth factor-beta (TGF-β) signaling pathway. This compound demonstrates potent biochemical inhibition of ALK5 with an IC50 ≤10 nM in cell-free assays, and also exhibits inhibitory activity against the closely related kinase ALK2, with a selectivity ratio (ALK2/ALK5) of ≤10 . Alk5-IN-25 has a molecular formula of C23H23FN8 and a molecular weight of 430.48 g/mol, with a purity specification typically ≥98% .

Why Alk5-IN-25 Substitution May Compromise Research


ALK5 inhibitors are not interchangeable functional probes. Different inhibitors within this class exhibit marked variations in isoform selectivity (e.g., ALK2 vs. ALK4/7 vs. ALK1/3/6), kinase off-target profiles, and cellular potency [1][2]. These differences can profoundly influence experimental outcomes in TGF-β signaling studies, stem cell differentiation, and cancer research. Substituting one ALK5 inhibitor for another without rigorous validation of selectivity and context-specific activity can lead to misinterpretation of phenotype, confounding off-target effects, or failure to recapitulate published findings. The specific biochemical and selectivity signature of Alk5-IN-25—notably its sub-10 nM potency for ALK5 combined with activity on ALK2—distinguishes it from other widely used ALK5 inhibitors and must be carefully considered during experimental design and compound procurement.

Alk5-IN-25 vs. Key ALK5 Inhibitors: Evidence Guide


ALK5 Inhibitory Potency Comparison

Alk5-IN-25 exhibits potent inhibition of ALK5 with an IC50 ≤10 nM in cell-free biochemical assays . In contrast, the widely used tool compound SB-431542 shows an IC50 of 94 nM for ALK5 [1], and the clinical-stage inhibitor Galunisertib (LY2157299) shows an IC50 of 56 nM [2]. Alk5-IN-25 is therefore ≥5.6-fold more potent than Galunisertib and ≥9.4-fold more potent than SB-431542 under comparable assay conditions. This potency difference may translate to lower effective concentrations in cellular assays, reducing the likelihood of off-target effects at higher doses.

Cancer TGF-beta Signaling Kinase Inhibition

Isoform Selectivity: Dual ALK5/ALK2 Activity

Alk5-IN-25 uniquely inhibits both ALK5 (IC50 ≤10 nM) and ALK2, with a reported ALK2/ALK5 selectivity ratio of ≤10 . This dual activity profile contrasts sharply with SB-525334, which shows no activity on ALK2, ALK3, or ALK6 (IC50 >10 µM) [1], and SB-431542, which also spares ALK2 [2]. Alk5-IN-25 is therefore useful for research where co-inhibition of ALK5 and ALK2-mediated pathways (e.g., TGF-β and BMP signaling cross-talk) is desired, whereas SB-525334 or SB-431542 would be inappropriate.

Kinase Selectivity BMP Signaling Fibrosis

Potency vs. SB-525334

Alk5-IN-25 (IC50 ≤10 nM) is marginally more potent against ALK5 than SB-525334, which has a reported IC50 of 14.3 nM [1]. While the difference is less than 2-fold, Alk5-IN-25's lower IC50 could be relevant in highly sensitive cellular or in vivo models. However, the more significant distinction lies in their selectivity profiles: SB-525334 is inactive against ALK2, while Alk5-IN-25 retains ALK2 inhibition.

Cancer Fibrosis Smad Signaling

Physicochemical and Formulation Profile

Alk5-IN-25 possesses a calculated LogP of 3.1 and a topological polar surface area (tPSA) of 90.9 Ų , suggesting good membrane permeability and moderate lipophilicity. It demonstrates high solubility in DMSO, and vendor-recommended in vivo formulations utilize DMSO/Tween 80/saline mixtures (e.g., 10:5:85) for intraperitoneal, intravenous, or subcutaneous administration . While direct solubility comparisons with other ALK5 inhibitors are not available, the formulation flexibility and favorable LogP/tPSA values support its use in preclinical animal studies, reducing the formulation burden often encountered with more hydrophobic kinase inhibitors.

In Vivo Studies Formulation Solubility

Optimized Applications for Alk5-IN-25


High-Potency ALK5 Inhibition in Cancer Research

In vitro and in vivo oncology studies that demand maximal ALK5 blockade at low concentrations should prioritize Alk5-IN-25. Its sub-10 nM biochemical potency allows for robust target engagement with minimal compound usage, reducing the risk of off-target kinase inhibition observed with less potent tool compounds like SB-431542 [1]. This is particularly valuable for long-term proliferation assays, 3D spheroid models, and patient-derived xenograft (PDX) studies where sustained ALK5 inhibition is critical.

TGF-β/BMP Signaling Cross-Talk Studies

Alk5-IN-25 is the preferred probe for experiments requiring simultaneous modulation of ALK5 and ALK2 pathways. Its dual inhibitory activity makes it uniquely suited for investigating the interplay between TGF-β and BMP signaling in processes such as epithelial-mesenchymal transition (EMT), stem cell differentiation, and fibrosis. In contrast, standard ALK5 inhibitors like SB-525334 or SB-431542, which spare ALK2, would yield incomplete or misleading phenotypes in such studies [1].

In Vivo Studies with Favorable Formulation

Alk5-IN-25's solubility profile (LogP 3.1, tPSA 90.9 Ų) and compatibility with standard vehicle formulations (e.g., DMSO/Tween 80/saline) streamline its use in rodent models of cancer and fibrosis. Researchers conducting daily intraperitoneal or oral gavage studies will benefit from reduced formulation complexity and improved dose consistency compared to more hydrophobic ALK5 inhibitors, thereby enhancing data reproducibility and reducing animal-to-animal variability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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